3-methyl-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazole ring, a pyrrolidine ring, a sulfonamide group, and a phenyl ring . Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring, in particular, is a five-membered aromatic azole chain . The exact structure would need to be determined through methods such as NMR spectroscopy .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, often serving as a scaffold for the synthesis of more complex molecules . They can react with a variety of reagents and under different conditions to form new bonds and create new molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .Scientific Research Applications
Anticancer Activity
- A study by Sławiński et al. (2012) synthesized derivatives of benzenesulfonamide, showing potential as anticancer agents. These compounds exhibited significant activity against human tumor cell lines including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer (Sławiński et al., 2012).
Antimicrobial Activity
- Research by Sarvaiya et al. (2019) involved the synthesis of compounds including benzenesulfonamide derivatives, which were evaluated for their antimicrobial properties against various bacteria and fungi (Sarvaiya et al., 2019).
- Wang et al. (2010) synthesized novel sulfanilamide-derived 1,2,3-triazole compounds, showing promising antibacterial potency (Wang et al., 2010).
Antioxidant, Analgesic, and Anticancer Properties
- Küçükgüzel et al. (2013) discussed the synthesis of celecoxib derivatives with anti-inflammatory, analgesic, antioxidant, and anticancer properties. These compounds were also tested for their activity against hepatitis C virus (Küçükgüzel et al., 2013).
UV Protection and Antimicrobial Applications
- A study by Mohamed et al. (2020) explored the use of benzenesulfonamide derivatives for UV protection and antimicrobial treatment of cotton fabrics (Mohamed et al., 2020).
Anti-HIV and Anticancer Activity
- Research by Pomarnacka and Kozlarska-Kedra (2003) synthesized compounds showing potential as anticancer and anti-HIV agents (Pomarnacka & Kozlarska-Kedra, 2003).
Inhibition of Carbonic Anhydrase
- Aimene et al. (2019) discussed the synthesis of Re(I) tricarbonyl coordination compounds based on benzenesulfonamide derivatives. These compounds exhibited inhibitory activity against carbonic anhydrase isoforms, suggesting potential as anticancer drugs (Aimene et al., 2019).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that the anticancer activity of molecules containing a 1,2,3-triazole moiety is due to the n1 and n2 nitrogen atoms of the triazole moiety actively contributing to binding to the active site of an enzyme .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to show various biologically vital properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-N-[3-oxo-3-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-17-6-5-9-20(14-17)31(29,30)23-12-10-22(28)26-13-11-19(15-26)27-16-21(24-25-27)18-7-3-2-4-8-18/h2-9,14,16,19,23H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYVNVXCNKUVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.